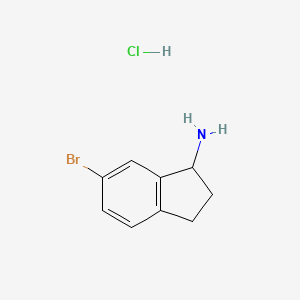

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

描述

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN. It is a brominated derivative of indanamine and is often used in various chemical and pharmaceutical research applications. The compound is known for its solid physical form and is typically stored at room temperature in a sealed, dry environment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves several steps. One common method includes the bromination of 2,3-dihydro-1H-inden-1-amine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in a controlled environment to prevent contamination and degradation .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes substitution reactions with nucleophiles, enabling structural diversification:

Example :

In a Pd-catalyzed Suzuki coupling, the bromine atom is replaced by aryl groups, forming biaryl derivatives critical for pharmaceutical intermediates .

Reduction/Oxidation Reactions

The amine group and indene backbone participate in redox processes:

Table 1: Reduction Reactions

| Reagent/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| NaBH₄ in methanol | Reduces ketone intermediates to alcohols (e.g., 6-bromo-1-indanol) | 99% | |

| H₂/Pd-C | Dehalogenation to 2,3-dihydro-1H-inden-1-amine | 85–90% |

Mechanistic Insight :

Sodium borohydride selectively reduces ketone precursors (e.g., 6-bromo-1-indanone) to alcohols without affecting the bromine substituent .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Reaction | Conditions | Application |

|---|---|---|

| Deprotonation | NaOH (aqueous) | Free amine for further functionalization |

| Salt Formation | HCl gas (organic solvent) | Improved solubility/stability |

Key Data :

-

Solubility in water: >50 mg/mL (hydrochloride form).

Coupling Reactions

The bromine substituent facilitates cross-coupling:

Table 2: Catalytic Coupling Examples

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-indenamine derivatives | 70–75% |

| Ullmann Coupling | CuI, diamines | 6-Aminoaryl-indenamine compounds | 60–65% |

Case Study :

Sonogashira coupling with terminal alkynes introduces sp-hybridized carbon chains, enhancing π-conjugation for optoelectronic applications .

Acylation and Alkylation

The primary amine undergoes derivatization:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl-6-bromo-indenamine | 88% |

| Alkylation | Methyl iodide | N-Methyl-6-bromo-indenamine | 82% |

Mechanism :

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

Diazotization and Subsequent Reactions

The amine group can be converted to diazonium salts:

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO₂, HBF₄, 0–5°C | Diazonium tetrafluoroborate |

| Sandmeyer Reaction | Cu catalyst, Δ | 6-Cyano- or 6-hydroxy derivatives |

Example :

Diazotization followed by a Sandmeyer reaction replaces the amine with cyano or hydroxyl groups .

Cycloaddition and Ring-Opening Reactions

The indene ring participates in [4+2] cycloadditions:

| Reaction | Conditions | Product |

|---|---|---|

| Diels-Alder | Dienophile, heat | Polycyclic adducts |

Application :

Used to construct complex fused-ring systems for natural product synthesis.

Metal-Halogen Exchange

Bromine participates in lithium-halogen exchange:

| Reagent | Product | Application |

|---|---|---|

| n-BuLi | Lithiated intermediate | Functionalization at position 6 |

Note :

This reaction enables the introduction of electrophiles (e.g., CO₂, aldehydes) at position 6 .

Photochemical Reactions

UV-induced reactivity has been observed:

| Conditions | Outcome |

|---|---|

| UV light (254 nm) | Dehydrohalogenation to indene |

Biological Interactions

While not a traditional "reaction," the compound interacts with enzymes via:

-

Hydrogen bonding : Between the amine and active-site residues.

-

Halogen bonding : Bromine participates in non-covalent interactions.

科学研究应用

Organic Synthesis

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, allowing for the creation of various derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential interactions with biological targets. Its structural features may allow it to modulate cellular signaling pathways, which could be beneficial in drug discovery and development:

- Antioxidant Activity: Exhibits potential in scavenging free radicals and reducing oxidative stress.

-

Anticancer Properties: Studies indicate that derivatives of this compound can inhibit cancer cell proliferation and induce cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect MCF-7 15 Inhibition of proliferation HeLa 20 Induction of apoptosis A549 25 Cytotoxic effects

These findings suggest that the compound may play a role in developing new anticancer therapies.

Neuropharmacology

Preliminary studies have suggested that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic uses and safety profiles .

作用机制

The mechanism of action of 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

相似化合物的比较

Similar Compounds

1-Aminoindan: A non-brominated analog with similar structural features.

6-Bromo-1-indanone: A ketone derivative with different reactivity.

2,3-Dihydro-1H-inden-1-amine: The non-brominated parent compound.

Uniqueness

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

生物活性

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, with the molecular formula and CAS number 1799420-95-3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the indene structure and an amine functional group. Its unique configuration contributes to its biological activity and interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Weight | 248.55 g/mol |

| Appearance | Solid |

| Solubility | Soluble in various solvents |

| Melting Point | Not available |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antidepressant Effects

Preliminary studies suggest that this compound may have antidepressant properties. It appears to interact with neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways, similar to traditional antidepressants.

2. Interaction with Biological Targets

Interaction studies have shown that this compound binds to various biological targets, including:

- Neurotransmitter Receptors: It may modulate receptor activity involved in mood regulation.

- Enzymes: The compound has shown potential as an enzyme inhibitor in metabolic pathways.

Research Findings

Several studies have documented the effects of this compound in vitro and in vivo:

Case Study: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain.

Table: Summary of Biological Activities

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to involve:

- Binding Affinity: The compound's structure allows it to bind effectively to neurotransmitter receptors.

- Modulation of Neurotransmitter Levels: It may enhance the availability of key neurotransmitters like serotonin and norepinephrine, contributing to its antidepressant effects .

Comparative Analysis

Comparative studies with structurally similar compounds reveal that while many share similar biological activities, the unique bromine substitution in this compound may confer distinct pharmacological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-6-bromo-2,3-dihydro-1H-indene | Enantiomer with opposite stereochemistry | Potentially different biological activity |

| 5-Bromoindole | Bromine on an indole structure | Different pharmacological profile |

| 2-Aminoindane | Amino group on an indane structure | Lacks bromine; different reactivity |

属性

IUPAC Name |

6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWABIAMMAHTFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。